molecular formula C16H14N2O2 B5856543 5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5856543
M. Wt: 266.29 g/mol
InChI Key: WNYMBWBZTZONFD-UHFFFAOYSA-N
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Description

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-methylphenol with a suitable alkylating agent to form 3-methylphenoxyalkane. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-6-5-9-14(10-12)19-11-15-17-16(18-20-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYMBWBZTZONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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